![molecular formula C9H8ClN3O B1382183 [4-cloro-2-(1H-1,2,4-triazol-1-il)fenil]metanol CAS No. 1597924-54-3](/img/structure/B1382183.png)
[4-cloro-2-(1H-1,2,4-triazol-1-il)fenil]metanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol is an organic compound that features a triazole ring and a chlorophenyl group
Aplicaciones Científicas De Investigación
[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
Target of Action
Compounds containing the 1,2,4-triazole moiety are known to interact with various biological receptors through hydrogen-bonding and dipole interactions . They have been used in drug discovery studies against cancer cells, microbes, and various types of diseases .
Mode of Action
1,2,4-triazole derivatives have been reported to exhibit potent inhibitory activities against cancer cell lines . They inhibit the proliferation of cancer cells, possibly by inducing apoptosis .
Biochemical Pathways
1,2,4-triazoles are known to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been predicted and studied .
Result of Action
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against tumor cell lines, with ic50 value ranges of 156–398 and 239–418 µM for MCF-7 and HCT-116 cells, respectively .
Análisis Bioquímico
Biochemical Properties
[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol has been observed to bind with certain proteins, influencing their function and stability.
Cellular Effects
The effects of [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involved in oxidative stress and apoptosis. It has been shown to modulate the expression of genes related to these pathways, thereby affecting cellular metabolism and overall cell function . In some cell types, [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol can induce cytotoxic effects, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450, which can alter the metabolism of other compounds . This compound also binds to DNA and RNA, potentially affecting gene expression and protein synthesis. The binding interactions with biomolecules can lead to changes in the structural conformation of these molecules, influencing their activity and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a reduction in its efficacy . Long-term studies have shown that prolonged exposure to [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol can result in adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At higher doses, toxic or adverse effects can occur, including liver and kidney damage. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound.
Metabolic Pathways
[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell.
Transport and Distribution
The transport and distribution of [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol within specific tissues can significantly impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization within these compartments can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol typically involves the reaction of 4-chlorobenzyl chloride with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted triazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Clotrimazole: A triazole compound with broad-spectrum antifungal activity.
Ketoconazole: A triazole antifungal used in various therapeutic applications.
Uniqueness
[4-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]methanol is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a triazole ring.
Propiedades
IUPAC Name |
[4-chloro-2-(1,2,4-triazol-1-yl)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-8-2-1-7(4-14)9(3-8)13-6-11-5-12-13/h1-3,5-6,14H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHMNGRIRJPSQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N2C=NC=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
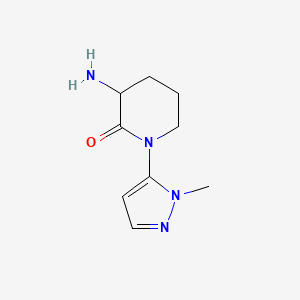
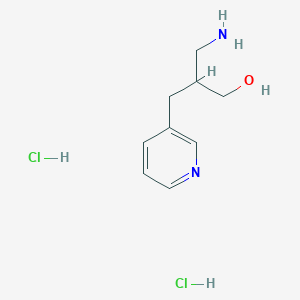
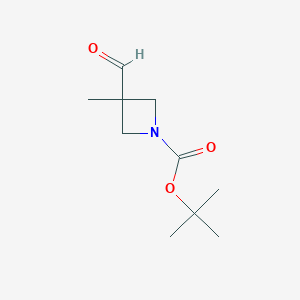

![(4AR,6S,7R,8R,8aS)-8-(allyloxy)-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B1382108.png)
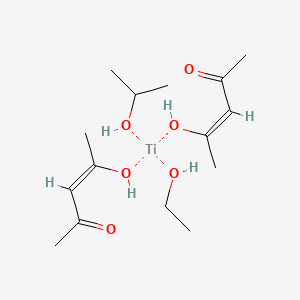
![3-Iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1382113.png)
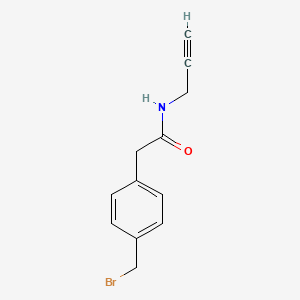

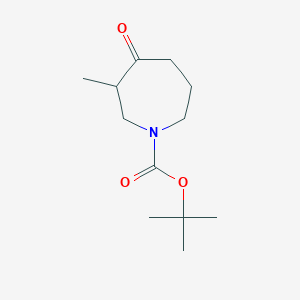

![(2-Chloropyridin-4-yl)(1-isopropyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanone](/img/structure/B1382119.png)
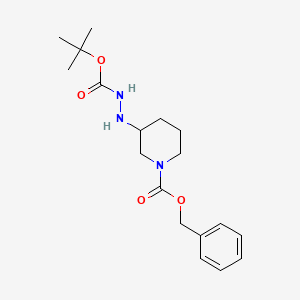
![2-Bromonaphtho[2,3-b]benzofuran](/img/structure/B1382123.png)
